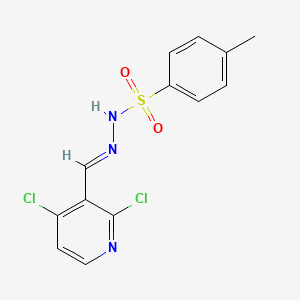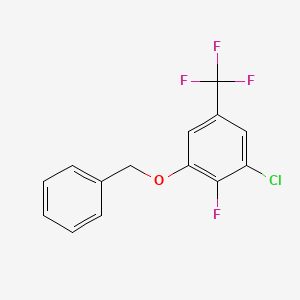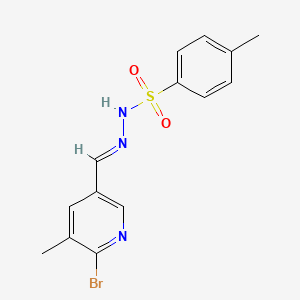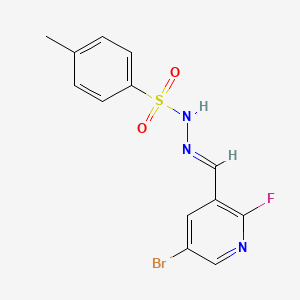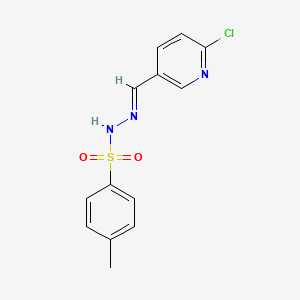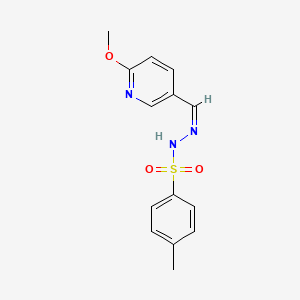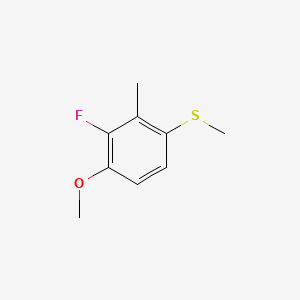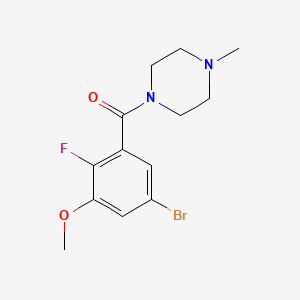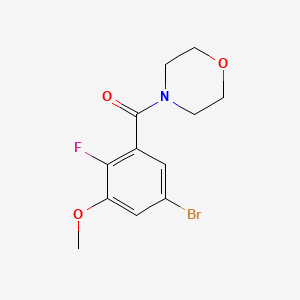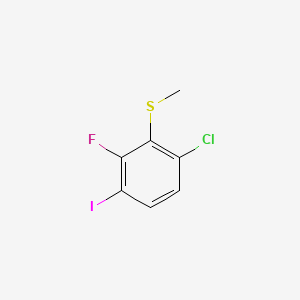
(6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane is a chemical compound with the molecular formula C7H5ClFIS and a molecular weight of 302.54 g/mol. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, along with a methylsulfane group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane typically involves the introduction of the methylsulfane group to a pre-functionalized phenyl ring. The process may include halogenation reactions to introduce chlorine, fluorine, and iodine atoms at specific positions on the phenyl ring. Common reagents used in these reactions include halogenating agents such as N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and iodine.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This may include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The compound is often produced in bulk quantities for research and industrial use .
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The halogen atoms can be reduced to form less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the methylsulfane group allows it to participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
(6-Chloro-2-fluorophenyl)(methyl)sulfane: Lacks the iodine atom, which may affect its reactivity and applications.
(6-Chloro-3-iodophenyl)(methyl)sulfane: Lacks the fluorine atom, potentially altering its chemical properties.
(2-Fluoro-3-iodophenyl)(methyl)sulfane: Lacks the chlorine atom, which may influence its biological activity.
Uniqueness
(6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane is unique due to the specific combination of chlorine, fluorine, and iodine atoms on the phenyl ring, along with the methylsulfane group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
1-chloro-3-fluoro-4-iodo-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFIS/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZSWIFNFSNTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFIS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
